Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-

Description

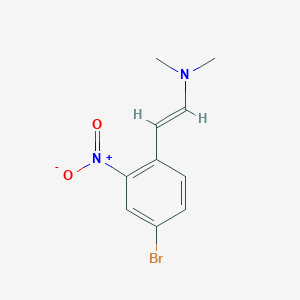

The compound Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-, also referred to as (E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine (CAS 1356412-82-2), is a substituted ethenamine derivative featuring a dimethylamino group and a para-bromo/ortho-nitro-substituted phenyl ring. Its structure includes an ethylene backbone (C=C) bonded to a brominated and nitrated aromatic system, with two methyl groups attached to the amine nitrogen .

Properties

IUPAC Name |

(E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-12(2)6-5-8-3-4-9(11)7-10(8)13(14)15/h3-7H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQFFZGXAURITO-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- typically involves the nitration of a bromo-substituted phenyl compound followed by the introduction of the ethenamine group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution and nitration reactions occur efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromo group can produce various substituted phenyl compounds.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a valuable intermediate in organic synthesis .

Reactivity and Mechanisms

The compound undergoes several types of reactions:

- Oxidation : The nitro group can be reduced to form an amine .

- Substitution : The bromo group allows for nucleophilic substitutions, enabling the introduction of different functional groups .

- Electrophilic Aromatic Substitution : The phenyl ring can participate in electrophilic substitution reactions, facilitating the synthesis of diverse derivatives .

Biological Applications

Pharmacological Potential

Research indicates that compounds with nitro and bromo substituents often exhibit significant biological activity. Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may interact with biological targets, influencing cellular processes through redox reactions associated with the nitro group .

Anticancer and Antibacterial Activities

The biological activity of this compound is being explored in the context of anticancer and antibacterial applications. Nitro groups are known to participate in redox reactions that can affect cellular signaling pathways and interactions with DNA . The presence of the bromo group further enhances the compound's reactivity and potential efficacy against various biological targets.

Industrial Applications

Dyes and Pigments Production

In industrial settings, Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is utilized in the production of dyes and pigments. Its unique chemical structure allows it to serve as a precursor for creating vibrant colorants used in textiles and coatings .

Catalytic Processes

The compound's reactivity makes it suitable for use in catalytic processes, particularly in reactions involving copper catalysis for synthesizing complex organic molecules . This application highlights its importance not only in synthetic chemistry but also in developing efficient industrial processes.

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the synthesis of indole derivatives using Ethenamine as a precursor. The compound was subjected to various reaction conditions that facilitated the formation of indole structures with significant pharmacological properties . This case illustrates its utility in producing biologically relevant compounds.

Case Study 2: Antibacterial Activity Assessment

In another investigation, the antibacterial properties of Ethenamine derivatives were assessed against several bacterial strains. Results indicated promising activity, suggesting that modifications to the ethenamine structure could enhance efficacy . This study underscores the potential for developing new antibacterial agents from this compound.

Mechanism of Action

The mechanism of action of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- involves its interaction with molecular targets through its functional groups. The nitro and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenamine moiety can also play a role in the compound’s binding to specific targets, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogs with Halogen/Substituent Variations

Key Observations :

- Halogen Substitution : Replacement of bromine with chlorine (e.g., in ’s chloro analog) reduces molecular weight and alters electronic properties (e.g., lower polarizability and weaker C–X bond strength). Bromine’s larger atomic radius may enhance steric effects and intermolecular interactions in crystals .

- Extended Aromatic Systems : The ethanamine derivative in incorporates a diphenylethenyl group, which enhances π-π stacking interactions and may influence photophysical properties .

Functional Group and Pharmacological Comparisons

- Psychoactive Potential: Unlike NBOMe derivatives, the dimethylamino group in the target compound may reduce blood-brain barrier penetration due to increased polarity, limiting central nervous system activity .

Biological Activity

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is characterized by a phenyl ring substituted with both bromo and nitro groups, along with an ethenamine moiety. The synthesis typically involves the nitration of a bromo-substituted phenyl compound followed by the introduction of the ethenamine group. Reaction conditions often require strong acids and bases to facilitate efficient substitution and nitration reactions.

The biological activity of this compound is largely attributed to its functional groups. The nitro group can participate in redox reactions, influencing cellular processes and interactions with biological targets. The bromo group enhances reactivity through electrophilic aromatic substitution, while the ethenamine moiety may facilitate binding to specific biological targets.

Antibacterial and Antifungal Properties

Research indicates that compounds containing nitro and bromo groups often exhibit significant antibacterial and antifungal activities. Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- has been evaluated for its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | MIC values of 16.69 - 78.23 µM |

These findings suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

A notable case study involved the evaluation of similar compounds with structural analogs featuring nitro and bromo substitutions. These compounds demonstrated varying degrees of antibacterial activity, with some exhibiting potent effects against resistant strains of bacteria. For example, derivatives similar to Ethenamine were shown to inhibit bacterial growth effectively, indicating their potential as therapeutic agents .

Applications in Medicine

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is being explored for its therapeutic properties in drug development. Its unique combination of functional groups allows it to serve as a building block for more complex organic molecules with potential applications in treating infections caused by resistant bacterial strains or as anticancer agents due to its ability to interact with cellular targets involved in tumor progression.

Comparative Analysis

To further understand the uniqueness of Ethenamine compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- | Contains an ethenamine moiety | Unique amine structure contributing to reactivity |

| 2-(4-Bromo-2-nitrophenyl)propan-2-amine | Lacks ethenamine moiety | Different reactivity profile due to structural differences |

| 4-Bromo-2-nitrophenol | Contains hydroxyl group instead of amine | Different functional group leading to varied biological activity |

This table illustrates how the specific combination of functional groups in Ethenamine contributes to its distinct biological properties compared to related compounds.

Q & A

Q. What are the recommended synthetic routes for preparing Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Suzuki Coupling : React 4-bromo-2-nitrobenzene with a boronic ester-functionalized ethenamine precursor to introduce the aromatic moiety .

N-Methylation : Use dimethyl sulfate or methyl iodide under basic conditions (e.g., NaH or K₂CO₃) to methylate the amine group .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for isolation .

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the molecular geometry and confirm substituent positions using SHELX programs (e.g., SHELXL for refinement) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.8–3.2 ppm) .

- FT-IR : Confirm nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : The nitro group at the 2-position deactivates the aromatic ring, directing electrophilic substitution to the 5-position. The bromine atom enhances halogen-bonding interactions .

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the nitro and dimethylamine groups .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) affect the stability of this compound during reactions?

- Methodological Answer :

- pH Sensitivity : The dimethylamine group may protonate under acidic conditions (pH < 4), altering nucleophilicity. Neutral to slightly basic conditions (pH 7–9) are optimal for reactions involving the amine .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Reactions should be conducted below this threshold .

Q. What computational methods are suitable for predicting its electronic properties and reaction pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMSO) .

Q. How can contradictions in reported reactivity data (e.g., conflicting substitution patterns) be resolved?

- Methodological Answer :

- Controlled Reactivity Studies : Compare outcomes under varying conditions (e.g., catalyst loading, solvent polarity) to identify kinetic vs. thermodynamic control .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track regioselectivity in substitution reactions .

Q. What role does this compound play in stimuli-responsive materials?

- Methodological Answer :

- Mechanochromism : The twisted conformation of the ethenamine backbone (observed via SC-XRD) enables reversible emission color changes under mechanical stress, useful in security inks .

- pH-Dependent Fluorescence : The dimethylamine group’s protonation alters intramolecular charge transfer (ICT), enabling pH sensing applications .

Q. How can its potential as a biological probe (e.g., enzyme inhibitor) be evaluated?

- Methodological Answer :

- Enzyme Assays : Test inhibition of acetylcholinesterase or DNA methyltransferases using UV-Vis kinetics (IC₅₀ determination) .

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins, focusing on halogen-bonding interactions with the bromine atom .

Data Contradictions and Resolution

- Example : Conflicting reports on nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl). Resolution involves comparing reaction yields and side products using HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.